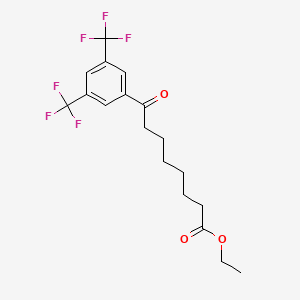

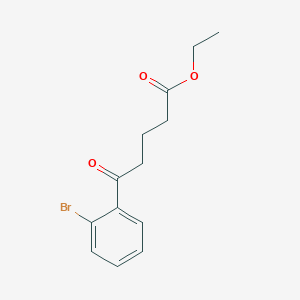

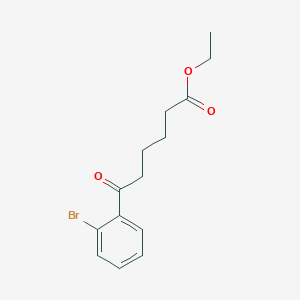

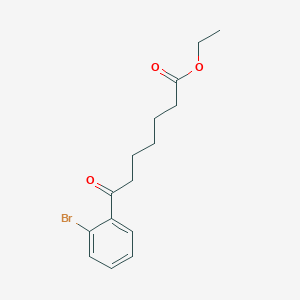

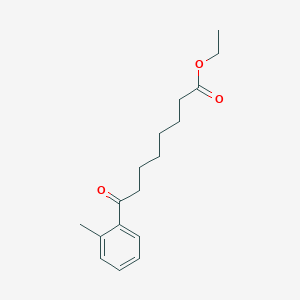

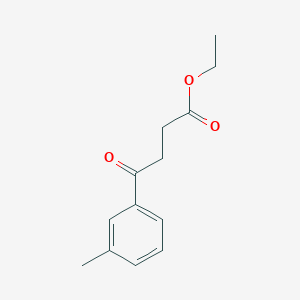

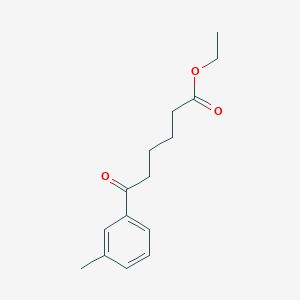

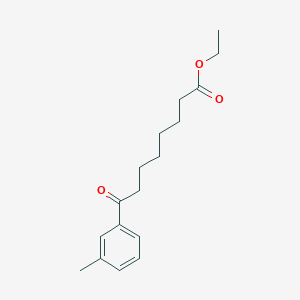

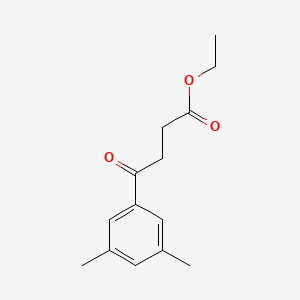

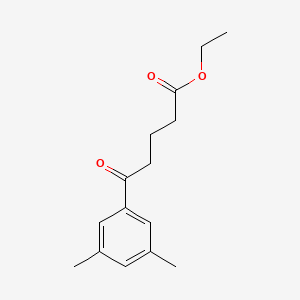

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is not explicitly provided in the search results. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, the molecular weight is 206.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate are not explicitly provided in the search results. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, the density is 1.091 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of α-Pyranones : Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is involved in the synthesis of α-pyranones, a class of organic compounds. A study by Gelmi and Pocar (1992) demonstrated its use in producing ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a specific α-pyranone compound (Gelmi & Pocar, 1992).

Creation of Novel Organic Compounds : The chemical's use extends to the generation of new organic compounds. Wu et al. (2010) identified its role in deriving new compounds from the marine fungus Penicillium sp., indicating its potential in discovering novel bioactive substances (Wu et al., 2010).

Blood Platelet Aggregation Inhibition : Nishi et al. (1983) found that derivatives of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, specifically ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, exhibited significant inhibitory activity against blood platelet aggregation. This highlights its potential in medical applications concerning blood clot prevention (Nishi et al., 1983).

Chemical Structure and Properties

Enaminones Structure Analysis : Brbot-Šaranović et al. (2001) studied the structure of compounds formed by the reaction of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, shedding light on its chemical behavior and structural properties (Brbot-Šaranović et al., 2001).

Use in ACE Inhibitors Synthesis : Chen et al. (2008) utilized Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate in the production of ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, indicating its significance in pharmaceutical manufacturing (Chen et al., 2008).

Photovoltaic Applications

- Organic-Inorganic Photodiode Fabrication : Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate derivatives have been studied for their photovoltaic properties. Zeyada et al. (2016) explored its derivatives in the context of organic-inorganic photodiode fabrication, suggesting its potential in the development of new energy technologies (Zeyada et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(4-pentylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20-4-2/h8-11H,3-7,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILMNOLQUNDRCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645768 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

CAS RN |

898778-53-5 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.